Himanimide C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

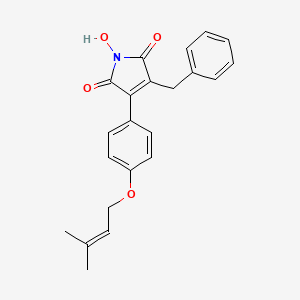

Himanimide C is a natural product found in Serpula himantioides and Serpula with data available.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Himanimide C is classified as an N-hydroxylated maleimide derivative with the chemical formula C22H21NO4 and a specific structural configuration that contributes to its bioactivity. The synthesis of this compound has been achieved through various methods, including a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD), which allows for flexibility in creating unnatural analogues for further biological investigation .

Antifungal Properties

One of the most notable applications of this compound is its antifungal activity. Research indicates that this compound exhibits significant fungicidal effects against various fungal strains, including Alternaria porri, making it a candidate for developing new antifungal agents . The mechanism behind this activity is believed to involve disruption of fungal cell integrity, although further studies are needed to elucidate the precise pathways.

Cytotoxicity Against Cancer Cells

This compound has also been evaluated for its cytotoxic effects on cancer cells. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent . The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity towards normal cells.

Peptide Drug Conjugates

Recent advancements have highlighted the use of this compound in the synthesis of peptide-drug conjugates (PDCs). The maleimide functionality allows for selective conjugation with thiol-containing peptides, enhancing the stability and delivery of therapeutic agents. For instance, a study demonstrated that RGD-GFLG-DOX, a peptide-drug conjugate incorporating this compound, exhibited strong binding affinity and antiproliferative activity against integrin-αvβ3 overexpressed cancer cell lines .

Click Chemistry

The reactivity of this compound's maleimide group makes it an excellent candidate for click chemistry applications. This property facilitates the rapid and efficient formation of covalent bonds with various biomolecules, enabling the development of complex drug delivery systems and targeted therapies .

Case Studies

Propriétés

Formule moléculaire |

C22H21NO4 |

|---|---|

Poids moléculaire |

363.4 g/mol |

Nom IUPAC |

3-benzyl-1-hydroxy-4-[4-(3-methylbut-2-enoxy)phenyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C22H21NO4/c1-15(2)12-13-27-18-10-8-17(9-11-18)20-19(21(24)23(26)22(20)25)14-16-6-4-3-5-7-16/h3-12,26H,13-14H2,1-2H3 |

Clé InChI |

LMZRDHJKZVVPFJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCOC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)O)CC3=CC=CC=C3)C |

Synonymes |

himanimide C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.